molecular formula C17H30N2O2 B1417732 tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate CAS No. 1862201-79-3

tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate

Cat. No. B1417732
M. Wt: 294.4 g/mol
InChI Key: XYSVSJKAKRKWBI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Molecular Structure

The synthesis and structural analysis of compounds similar to tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate have been a focus of several studies. For instance, Moriguchi et al. (2014) developed a cyclic amino acid ester through an intramolecular lactonization reaction, characterized by NMR spectroscopy and X-ray diffraction, highlighting the compound's complex bicyclo[2.2.2]octane structure (Moriguchi et al., 2014). Similarly, Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, underlining its potential as a building block for novel compounds (Meyers et al., 2009).

Chemical Transformations and Reactions

The chemical reactivity and transformation of related compounds have been extensively studied. For example, the work by Ivanov (2020) on the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines demonstrates the potential for creating complex heterocyclic structures through reactive intermediates (Ivanov, 2020). Additionally, Karimi and Långström (2002) focused on synthesizing a novel ligand for nicotinic receptors, showcasing the application of Stille coupling in radiopharmaceutical chemistry (Karimi & Långström, 2002).

Application in Drug Synthesis

Several studies have detailed the use of tert-butyl and related compounds in the synthesis of pharmaceuticals. For instance, Xinlin (2007) explored the convergence method for synthesizing Saquinavir, an HIV protease inhibitor, highlighting the importance of tert-butyl derivatives in complex drug synthesis (Xinlin, 2007).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

tert-butyl 3-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-17(2,3)21-16(20)19-11-15(12-19)18-9-8-13-6-4-5-7-14(13)10-18/h13-15H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSVSJKAKRKWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC3CCCCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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